molecular formula C15H20ClF2NO2 B2963914 (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 455957-75-2

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2963914
CAS No.: 455957-75-2
M. Wt: 319.78
InChI Key: KJJIQYXRJKHSQS-ZVWHLABXSA-N
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Description

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative serving as a key synthetic intermediate in medicinal chemistry research. This compound features a stereochemically defined structure that is valuable for the exploration and development of novel therapeutic agents. The specific stereochemistry ((3S,4R)) of this building block is critical for its application in creating molecules with defined three-dimensional characteristics, which can be essential for selective target engagement. The tert-butyl protecting group on the pyrrolidine nitrogen and the carboxylic acid moiety provide versatile handles for further synthetic elaboration, making this intermediate a valuable asset for constructing more complex, biologically active molecules. Scientific literature indicates that the core (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid scaffold is utilized in pharmaceutical research, including in the synthesis of compounds investigated as melanocortin-4 receptor (MC4R) agonists for potential treatment of conditions such as obesity and sexual dysfunction . Furthermore, structurally related pyrrolidine and piperidine carboxylic acids are frequently employed in the design of enzyme inhibitors, such as those targeting arginase for immuno-oncology research and ornithine aminotransferase for hepatocellular carcinoma , highlighting the broad utility of this chemotype. Researchers can leverage this hydrochloride salt to advance programs in drug discovery, particularly where precise chirality and a multifunctional scaffold are required.

Properties

IUPAC Name

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2.ClH/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17;/h4-6,11-12H,7-8H2,1-3H3,(H,19,20);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIQYXRJKHSQS-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the areas of cancer therapy and neurodegenerative diseases. Its unique structure allows for interactions with various biological targets, which has been the focus of several studies.

  • Molecular Formula : C15H20ClF2NO2
  • Molecular Weight : 319.78 g/mol
  • CAS Number : 455957-75-2

The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to various stimuli. Specifically, it has been noted for its potential as a modulator of the muscarinic acetylcholine receptors (M3R), which are implicated in processes such as cell proliferation and apoptosis resistance in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .
  • Mechanism : The compound's structure allows it to engage with specific protein targets involved in cancer pathways, enhancing its potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties:

  • Alzheimer's Disease : In a study focusing on Alzheimer’s disease treatment, derivatives similar to this compound exhibited both antiaggregatory and antioxidant effects. These properties are crucial for combating amyloid beta and tau protein aggregation, which are hallmarks of Alzheimer's pathology .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer efficacyShowed significant cytotoxicity against FaDu cells; better than bleomycin.
Study BInvestigate neuroprotective mechanismsIdentified antiaggregatory effects on tau proteins; potential for Alzheimer's treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and substituents significantly affect biological activity:

  • Nitrogen Atom Role : The presence of nitrogen in the cyclic structure enhances binding affinity to target proteins .
  • Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions that stabilize the compound's binding to its targets.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 455957-94-5 (free acid form) .
  • Molecular Formula: C₁₅H₁₉F₂NO₂ (free acid); the hydrochloride salt adds HCl .
  • Molecular Weight : 283.31 g/mol (free acid) .
  • Synonym: Trans-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid .
  • LogP : 2.80 (indicative of moderate lipophilicity) .

The compound’s synthesis, as reported by Chung et al. (2005), involves stereoselective strategies to achieve the desired (3S,4R) configuration .

Comparison with Similar Compounds

Structurally analogous compounds share the pyrrolidine-3-carboxylic acid scaffold but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on substituent effects, synthetic yields, and safety profiles.

Structural and Functional Group Comparisons

Compound Name CAS/Identifier Molecular Formula Substituents Molecular Weight (g/mol) Key Data
Target Compound: (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 455957-94-5 C₁₅H₁₉F₂NO₂ - 2,4-Difluorophenyl
- tert-Butyl
283.31 LogP = 2.80; Hazard Code: Xi
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid N/A C₂₂H₂₂F₃N₃O₅ - Benzodioxol
- Trifluoromethylphenyl ureido
466.43 Yield: 68%; Purity: >99%
(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-indol-3-yl)-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid N/A C₂₄H₂₅F₃N₄O₃ - Indole
- Trifluoromethylphenyl ureido
475.48 Yield: 76%; Purity: >99%
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid N/A C₂₃H₂₆F₃N₃O₅ - 3,5-Dimethoxyphenyl
- Trifluoromethylphenyl ureido
482.46 Yield: 63%; Purity: 99%
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 1218764-13-6 C₁₆H₂₀FNO₄ - 4-Fluorophenyl
- tert-Butoxycarbonyl (Boc)
309.33 Hazards: H302, H315, H319
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid 2227649-77-4 C₁₆H₂₁NO₅ - 3-Hydroxyphenyl
- Boc
307.34 No significant hazards reported

Key Comparative Insights

Substituent Effects

  • Fluorine Content: The target compound’s 2,4-difluorophenyl group enhances lipophilicity (LogP = 2.80) compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogs. Fluorine atoms improve metabolic stability and membrane permeability in drug candidates .
  • Ureido vs.
  • Protective Groups : The tert-butyl group in the target compound offers steric protection, while Boc-protected analogs () are intermediates in synthesis, requiring deprotection for further functionalization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

  • Methodology : The synthesis typically involves multi-step processes, including:

  • Boc protection : tert-Butoxycarbonyl (Boc) groups are used to protect the pyrrolidine nitrogen during intermediate steps, as seen in structurally similar compounds like (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid derivatives .
  • Hydrolysis of esters : Methyl or ethyl esters of the carboxylic acid moiety are hydrolyzed under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) to yield the free carboxylic acid .
  • Salt formation : The final hydrochloride salt is generated by treating the free base with HCl, often in aqueous or dioxane mixtures .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • HPLC : Purity analysis (e.g., 98.7% by HPLC at 206 nm) with UV detection is standard, though response factors for impurities must be considered .
  • NMR spectroscopy : 1H/13C NMR confirms stereochemistry and detects diastereomeric impurities (e.g., 0.2% acetone detected in a related compound) .
  • LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu) .
  • Melting point : Consistency with literature values (e.g., 175–177°C) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering controls : Work in a fume hood to avoid inhalation of aerosols .
  • Decontamination : Wash hands thoroughly after handling; dispose of contaminated gloves per hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address low yields in the final hydrochloride salt formation step?

  • Methodology :

  • Optimize reaction conditions : Increase HCl stoichiometry or extend reaction time (e.g., 17 hours at 93–96°C) to ensure complete protonation .
  • Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance solubility of intermediates .
  • Purification : Recrystallize the salt from ethanol/water mixtures to remove unreacted starting materials .

Q. What strategies are effective for resolving enantiomeric impurities during synthesis?

  • Methodology :

  • Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate (3S,4R) and (3R,4S) diastereomers .
  • Crystallization-induced asymmetric transformation : Leverage differences in solubility between enantiomers in specific solvent systems .
  • Enzymatic resolution : Hydrolases or lipases can selectively modify one enantiomer, though this requires screening for compatible enzymes .

Q. How to interpret conflicting NMR data for diastereomeric byproducts?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry by analyzing through-space couplings (e.g., NOE interactions between pyrrolidine protons and aromatic fluorophenyl groups) .
  • X-ray crystallography : Definitive structural confirmation, especially for ambiguous stereocenters .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed diastereomers .

Q. How to mitigate decomposition during long-term storage of the hydrochloride salt?

  • Methodology :

  • Storage conditions : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability testing : Monitor purity via HPLC every 6 months; degradation products (e.g., free carboxylic acid) indicate moisture ingress .

Data Contradiction Analysis

Q. Discrepancies in reported melting points across studies: How to resolve?

  • Methodology :

  • Reproduce conditions : Ensure identical heating rates and calibration standards. Differences may arise from polymorphic forms or residual solvents .
  • DSC analysis : Differential scanning calorimetry provides precise phase transition data and identifies polymorphs .

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